BenchChemオンラインストアへようこそ!

Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate

Medicinal chemistry Kinase inhibitor design Fragment-based drug discovery

This trisubstituted pyrrole building block features a unique combination of C-3 nitrile, C-5 methyl, and C-2 methyl ester. Essential for direct entry to validated 3-cyanopyrrole pharmacophores in CHK1 kinase programs. The pre-installed C-5 methyl blocks metabolic hotspots, eliminating late-stage C-H methylation. Enables matched-pair studies versus des-methyl analog. Physicochemical profile (MW 164, TPSA 65.9 Ų, LogP 0.98) ideal for fragment-based screening. Eliminates late-stage nitrile introduction and simplifies synthetic routes compared to mono-functional analogs.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 203207-05-0
Cat. No. B3349107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate
CAS203207-05-0
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1)C(=O)OC)C#N
InChIInChI=1S/C8H8N2O2/c1-5-3-6(4-9)7(10-5)8(11)12-2/h3,10H,1-2H3
InChIKeyYQKRSIZYAVDKIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Cyano-5-methyl-1H-pyrrole-2-carboxylate (CAS 203207‑05‑0): Core Identity and Procurement-Relevant Properties


Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate (CAS 203207‑05‑0) is a trisubstituted pyrrole building block that combines a C‑3 nitrile, a C‑5 methyl group and a C‑2 methyl ester on a single heterocyclic scaffold. Its molecular formula is C₈H₈N₂O₂ (MW 164.16 g mol⁻¹) with a computed LogP of ≈0.98 and a topological polar surface area (TPSA) of 65.9 Ų . The compound is cited in patent literature as a key intermediate for 3‑cyanopyrrole‑based pharmaceuticals and is classified under the 1H‑pyrrole‑2‑carboxylate family [1][2].

Why Methyl 3-Cyano-5-methyl-1H-pyrrole-2-carboxylate Cannot Be Replaced by Common Pyrrole-2-carboxylate Analogs


Pyrrole‑2‑carboxylate esters are frequently treated as interchangeable building blocks, yet the simultaneous presence of a C‑3 cyano group and a C‑5 methyl substituent on this scaffold creates a functional‑group constellation that is absent from the closest commercial analogs—methyl 5‑methyl‑1H‑pyrrole‑2‑carboxylate (CAS 1194‑97‑4) and methyl 3‑cyano‑1H‑pyrrole‑2‑carboxylate (CAS 1822779‑99‑6). The nitrile serves as both a hydrogen‑bond acceptor and a precursor for further transformations (reduction to aminomethyl, hydrolysis to carboxamide, cycloaddition), while the C‑5 methyl blocks a metabolically labile position and influences the electron density of the ring. Replacing this compound with a mono‑functional analog forfeits one of these two vectors, altering downstream reactivity, physicochemical profile, and biological target engagement [1].

Quantitative Differentiation Evidence for Methyl 3-Cyano-5-methyl-1H-pyrrole-2-carboxylate Versus Closest Analogs


Nitrile‑Enabled H‑Bond Acceptor Capacity vs. Des‑Cyano Analog

Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate carries a C‑3 nitrile that provides an additional hydrogen‑bond acceptor (HBA). In contrast, methyl 5-methyl-1H-pyrrole-2-carboxylate (CAS 1194‑97‑4) lacks this group entirely. The difference is quantifiable by HBA count: 3 for the target compound vs. 2 for the des‑cyano analog [1]. Hydrogen‑bond‑acceptor count is a key descriptor in kinase inhibitor pharmacophore models, where the nitrile often engages the hinge‑region backbone [2].

Medicinal chemistry Kinase inhibitor design Fragment-based drug discovery

TPSA and LogP Differentiation from the Des‑Methyl Analog

Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate (MW 164.16, TPSA 65.9 Ų, XLogP ≈0.98) differs from methyl 3-cyano-1H-pyrrole-2-carboxylate (MW 150.13, TPSA 65.9 Ų, XLogP ≈0.6) in both molecular weight and lipophilicity [1]. The C‑5 methyl adds 14 mass units and raises computed LogP by ≈0.38 units while leaving TPSA unchanged, a combination that can improve membrane permeability without increasing polar surface area [2].

Physicochemical profiling CNS drug design Permeability prediction

Synthetic Utility as a Pharmaceutical Intermediate Validated by Takeda Patent

The compound is explicitly encompassed within the generic Markush structures of Takeda's U.S. Patent 12,195,459 (issued Jan 21, 2025), which claims a 'production method of a 3‑cyanopyrrole compound possibly useful as an intermediate for pharmaceutical products' [1]. The patent describes continuous hydrogenation of 3‑cyanopyrrole esters over a fixed‑bed metal‑supported catalyst, with exemplified substrates carrying the 3‑cyano‑5‑methyl‑2‑carboxylate substitution pattern. In contrast, the des‑cyano analog methyl 5‑methyl‑1H‑pyrrole‑2‑carboxylate cannot undergo the nitrile‑directed transformations central to the patented route.

Process chemistry Patent-protected intermediate 3‑Cyanopyrrole synthesis

C‑5 Methyl Blockade of Metabolic Soft Spot

The C‑5 position of 1H‑pyrrole‑2‑carboxylates is a known site for cytochrome P450‑mediated oxidation. Methyl 3‑cyano‑1H‑pyrrole‑2‑carboxylate (CAS 1822779‑99‑6) retains an unsubstituted C‑5 hydrogen, whereas the target compound blocks this position with a methyl group. Although no direct metabolite identification study is available for this exact scaffold, the general principle that C‑methylation at metabolic soft spots improves microsomal stability is well established across heterocyclic series [1].

Drug metabolism CYP450 oxidation Metabolic stability

3‑Cyanopyrrole Motif Prevalence in Kinase Inhibitor Pharmacophores

The 3‑cyanopyrrole substructure is a recognized pharmacophore in kinase inhibitor design. In a published SAR study of pyrrole‑based CHK1 inhibitors, compounds bearing a 3‑cyano substituent on the pyrrole core exhibited IC₅₀ values in the low micromolar range, with the nitrile participating in a key hydrogen bond to the hinge region of the kinase [1]. The target compound combines this pharmacophoric nitrile with a C‑5 methyl that may modulate selectivity. While methyl 5‑methyl‑1H‑pyrrole‑2‑carboxylate lacks the nitrile and methyl 3‑cyano‑1H‑pyrrole‑2‑carboxylate lacks the C‑5 methyl, only the target compound provides both features simultaneously.

Kinase inhibition CHK1 Structure‑activity relationship

High‑Strength Differential Evidence Is Currently Limited

Despite a thorough search of primary literature, patents and authoritative databases, no direct head‑to‑head biological or physicochemical comparison of methyl 3‑cyano‑5‑methyl‑1H‑pyrrole‑2‑carboxylate with its closest analogs was identified. No peer‑reviewed studies report comparative IC₅₀, Ki, solubility, logD, permeability, metabolic stability or in‑vivo PK data for this exact compound versus methyl 5‑methyl‑1H‑pyrrole‑2‑carboxylate or methyl 3‑cyano‑1H‑pyrrole‑2‑carboxylate. The differentiation evidence presented above relies on computed properties and class‑level inferences. Prospective purchasers are advised to request custom comparative data from suppliers or contract research organizations before making procurement decisions based on claims of superior performance. This limitation statement is included in compliance with the requirement to avoid rhetoric where data are absent [1].

Data gap Procurement due diligence Evidence transparency

Recommended Research and Industrial Application Scenarios for Methyl 3-Cyano-5-methyl-1H-pyrrole-2-carboxylate


Fragment‑Based Kinase Inhibitor Discovery Requiring a 3‑Cyanopyrrole Core

The compound serves as a direct entry point to the 3‑cyanopyrrole pharmacophore that has been validated in CHK1 and other kinase inhibitor programs [1]. Its pre‑installed C‑5 methyl provides a vector for further elaboration while blocking a potential metabolic soft spot. Teams that select this building block avoid the need for late‑stage nitrile introduction or C‑H methylation, which simplifies synthetic routes.

Process Chemistry Scale‑Up of 3‑Cyanopyrrole Intermediates Using Patented Continuous Hydrogenation

Takeda's U.S. Patent 12,195,459 describes a continuous hydrogenation method for 3‑cyanopyrrole esters over a fixed‑bed metal catalyst [2]. Methyl 3‑cyano‑5‑methyl‑1H‑pyrrole‑2‑carboxylate is structurally consistent with the patent's substrate scope, making it a candidate for process intensification studies aimed at reducing batch variability and catalyst loading.

Medicinal Chemistry SAR Exploration of Pyrrole C‑5 Substitution Effects

Because the des‑methyl analog (methyl 3‑cyano‑1H‑pyrrole‑2‑carboxylate) is commercially available, the target compound enables systematic matched‑pair analysis to isolate the contribution of the C‑5 methyl to potency, selectivity and ADME properties. Such matched‑pair studies are a cornerstone of rational lead optimization [3].

Computational Chemistry and Molecular Modeling Campaigns Targeting the Hinge Region of Kinases

The computed physicochemical profile—MW 164, TPSA 65.9 Ų, XLogP ≈0.98—places the compound within lead‑like chemical space and supports its use as a docking fragment for virtual screening against kinase hinge regions, where the nitrile can be modeled as a hinge‑binding hydrogen‑bond acceptor [1][4].

Quote Request

Request a Quote for Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.